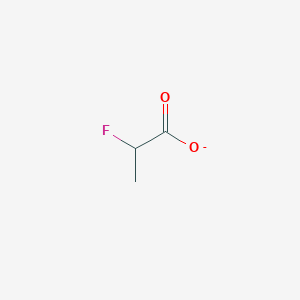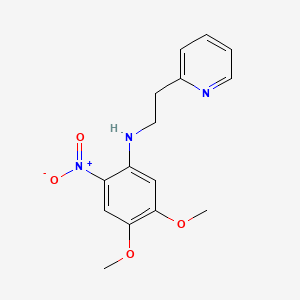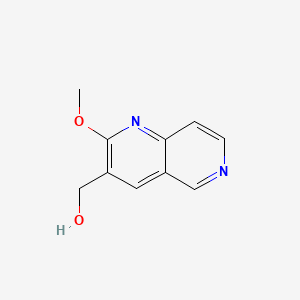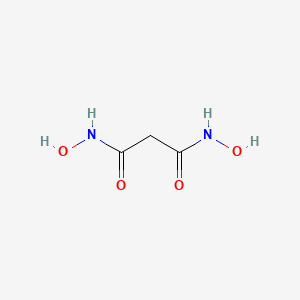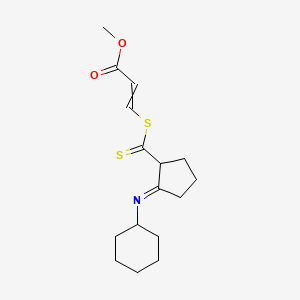
Methyl 3-(2-cyclohexyliminocyclopentanecarbothioyl)sulfanylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-cyclohexyliminocyclopentanecarbothioyl)sulfanylprop-2-enoate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a cyclohexyliminocyclopentanecarbothioyl group attached to a sulfanylprop-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-cyclohexyliminocyclopentanecarbothioyl)sulfanylprop-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of cyclohexylamine with cyclopentanone to form the cyclohexyliminocyclopentane intermediate. This intermediate is then reacted with carbon disulfide and methyl acrylate under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The process is monitored using advanced analytical techniques to ensure consistency and quality. The final product is purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(2-cyclohexyliminocyclopentanecarbothioyl)sulfanylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur, where the sulfanyl group is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and substituted derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 3-(2-cyclohexyliminocyclopentanecarbothioyl)sulfanylprop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 3-(2-cyclohexyliminocyclopentanecarbothioyl)sulfanylprop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, contributing to its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (E)-3-[(4S,5S)-5-acetyl-2,2-dimethyl-1,3-dioxolan-4-yl)]prop-2-enoate
- Methyl (2E)-3-(acridin-4-yl)-prop-2-enoate
Uniqueness
Methyl 3-(2-cyclohexyliminocyclopentanecarbothioyl)sulfanylprop-2-enoate is unique due to its specific structural features, such as the cyclohexyliminocyclopentanecarbothioyl group, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
63018-06-4 |
|---|---|
Formule moléculaire |
C16H23NO2S2 |
Poids moléculaire |
325.5 g/mol |
Nom IUPAC |
methyl 3-(2-cyclohexyliminocyclopentanecarbothioyl)sulfanylprop-2-enoate |
InChI |
InChI=1S/C16H23NO2S2/c1-19-15(18)10-11-21-16(20)13-8-5-9-14(13)17-12-6-3-2-4-7-12/h10-13H,2-9H2,1H3 |
Clé InChI |
MPMSPCBRWHNLJI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=CSC(=S)C1CCCC1=NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





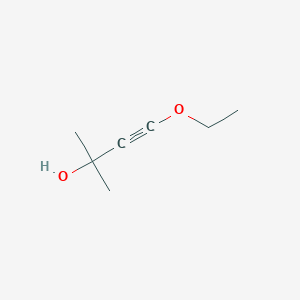
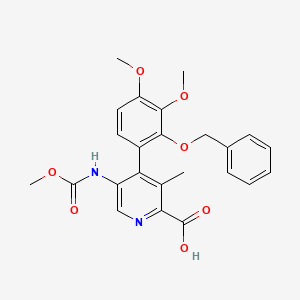
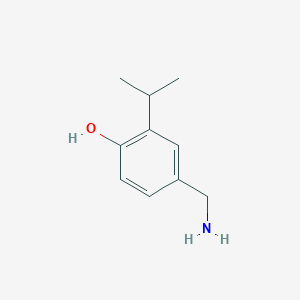

![2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide](/img/structure/B14016759.png)
